Neochebulagic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neochebulagic acid is a benzopyran tannin found in various plant species, including Phyllanthus emblica (Indian gooseberry). It has garnered attention due to its potential health benefits and biological activities.
Preparation Methods
Natural Source::
- Neochebulagic acid is isolated from Phyllanthus emblica (also known as Emblica officinalis or Indian gooseberry).
- While natural sources remain the primary route for obtaining this compound, synthetic methods are also explored.
- specific synthetic routes and reaction conditions are not widely documented.
- Industrial-scale production methods for this compound are not well-established due to its limited commercial demand.
Chemical Reactions Analysis
Neochebulagic acid undergoes various reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may yield derivatives with altered properties.
Substitution: this compound can undergo substitution reactions.
Common Reagents: Glutathione, enzymes, and other biologically relevant molecules.
Major Products: The exact products depend on reaction conditions and substrates.
Scientific Research Applications
Neochebulagic acid has diverse applications:
Medicine: It exhibits immunosuppressive properties, hepatoprotective effects, and inhibits alpha-glucosidase, a relevant enzyme in diabetes studies.
Antimicrobial Activity: Active against Staphylococcus aureus and Candida albicans.
Antioxidant Properties: May contribute to cellular protection.
Mechanism of Action
- Neochebulagic acid’s effects involve molecular targets and pathways, but detailed mechanisms remain an area of ongoing research.
Comparison with Similar Compounds
- Neochebulagic acid’s uniqueness lies in its specific structure and bioactivity.
- Similar compounds include chebulagic acid (from Terminalia chebula) and corilagin (from Terminalia catappa) .
Properties
Molecular Formula |
C41H32O28 |
---|---|
Molecular Weight |
972.7 g/mol |
IUPAC Name |
4-[3-carboxy-1-[[6,7,8,11,12,13,22-heptahydroxy-3,16-dioxo-21-(3,4,5-trihydroxybenzoyl)oxy-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl]oxy]-1-oxopropan-2-yl]-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromene-3-carboxylic acid |
InChI |
InChI=1S/C41H32O28/c42-13-1-8(2-14(43)24(13)49)36(59)69-41-31(56)34-32(66-40(63)12(6-19(47)48)23-22-11(5-17(46)27(52)30(22)55)38(61)67-33(23)35(57)58)18(65-41)7-64-37(60)9-3-15(44)25(50)28(53)20(9)21-10(39(62)68-34)4-16(45)26(51)29(21)54/h1-5,12,18,23,31-34,41-46,49-56H,6-7H2,(H,47,48)(H,57,58) |
InChI Key |
MEUUWCKGFAIYFH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)OC(=O)C(CC(=O)O)C6C(OC(=O)C7=CC(=C(C(=C67)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.